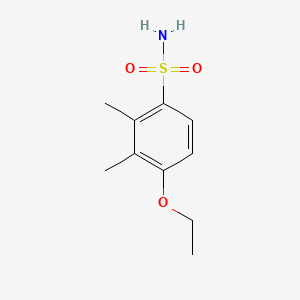

4-Ethoxy-2,3-dimethylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Ethoxy-2,3-dimethylbenzenesulfonamide is a sulfonamide compound with the molecular formula C10H15NO3S and a molecular weight of 229.29 g/mol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of sulfonating agents such as chlorosulfonic acid or sulfur trioxide, and the ethoxylation step may involve the use of ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for 4-Ethoxy-2,3-dimethylbenzenesulfonamide may involve large-scale sulfonation and ethoxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethoxy-2,3-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or sulfonate esters.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The ethoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products Formed

Oxidation: Sulfonic acids or sulfonate esters.

Reduction: Amines.

Substitution: Various alkyl or aryl derivatives.

Wissenschaftliche Forschungsanwendungen

4-Ethoxy-2,3-dimethylbenzenesulfonamide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other sulfonamide compounds.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-Ethoxy-2,3-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the ethoxy and dimethyl groups may enhance the compound’s binding affinity and selectivity for its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Ethoxy-N-(4-fluorophenyl)-2,3-dimethylbenzenesulfonamide: This compound has a similar structure but includes a fluorophenyl group, which may alter its chemical properties and biological activity.

4-Ethoxy-N,N-diethyl-2,3-dimethylbenzenesulfonamide: This variant includes diethyl groups, which can affect its solubility and reactivity.

Uniqueness

4-Ethoxy-2,3-dimethylbenzenesulfonamide is unique due to its specific combination of ethoxy and dimethyl groups, which confer distinct chemical and biological properties.

Biologische Aktivität

4-Ethoxy-2,3-dimethylbenzenesulfonamide is a sulfonamide compound with diverse biological activities. Sulfonamides are known for their pharmacological applications, including antimicrobial and anti-inflammatory properties. This article focuses on the biological activity of this compound, detailing its mechanisms of action, biochemical pathways, and relevant research findings.

The primary mechanism of action for this compound involves the inhibition of specific enzymes . It targets:

- Carbonic Anhydrase : This enzyme plays a crucial role in maintaining acid-base balance and facilitating gas exchange in tissues. Inhibition can lead to effects such as diuresis and changes in electrolyte balance.

- Tetrahydropteroate Synthetase : This enzyme is involved in folate synthesis, crucial for DNA synthesis and repair. Its inhibition can disrupt cellular proliferation, particularly in rapidly dividing cells.

Biological Effects

The inhibition of these enzymes affects several biochemical pathways:

- Diuresis : Increased urine production due to altered renal function.

- Hypoglycemia : Potential lowering of blood sugar levels through metabolic changes.

- Thyroiditis : Possible inflammation of the thyroid gland due to altered hormone levels.

- Inflammation : Modulation of inflammatory responses through enzyme inhibition.

Research Findings

Recent studies have explored the compound's potential therapeutic applications:

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. It exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics. The sulfonamide moiety mimics p-aminobenzoic acid (PABA), essential for bacterial growth, thus inhibiting bacterial folate synthesis.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. By inhibiting carbonic anhydrase and other related enzymes, it could potentially reduce inflammation markers in various models of inflammatory diseases.

Case Studies

Several case studies have highlighted the biological activity of similar sulfonamides:

- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of sulfonamides showed significant antibacterial activity against resistant strains of Staphylococcus aureus. The structural modifications similar to those in this compound enhanced efficacy and reduced resistance development .

- Inflammation Model : In a murine model of arthritis, administration of sulfonamide derivatives resulted in decreased joint swelling and inflammation markers, suggesting potential therapeutic applications in autoimmune conditions.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds.

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Ethoxy-N-(4-fluorophenyl)-2,3-dimethylbenzenesulfonamide | Contains a fluorophenyl group | Enhanced antimicrobial activity |

| 4-Ethoxy-N,N-diethyl-2,3-dimethylbenzenesulfonamide | Diethyl groups affecting solubility | Similar anti-inflammatory effects |

| N-benzyl-4-ethoxy-2,3-dimethylbenzenesulfonamide | Benzyl substitution increases lipophilicity | Potentially higher bioavailability |

Eigenschaften

IUPAC Name |

4-ethoxy-2,3-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3S/c1-4-14-9-5-6-10(15(11,12)13)8(3)7(9)2/h5-6H,4H2,1-3H3,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMKTXVSUOALDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)S(=O)(=O)N)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.